Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate
Overview
Description
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
The synthesis of Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline with ethyl acetoacetate followed by cyclization to form the quinoline ring . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Lacks the ethoxyphenyl group, which may affect its biological activity.
2-Phenylquinoline-4-carboxylate: Similar structure but without the ethoxy group, leading to different chemical properties.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the carboxylate ester, resulting in different reactivity and applications.
Properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVBZGXYDMERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239486 | |
Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51842-73-0 | |
Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51842-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.